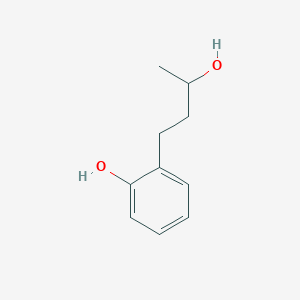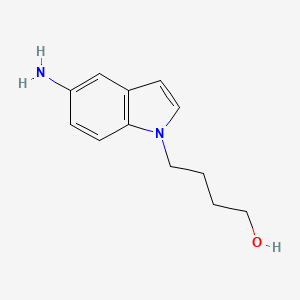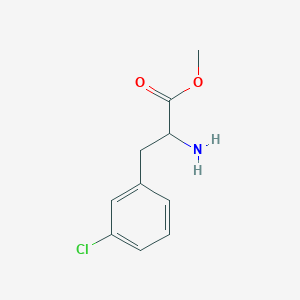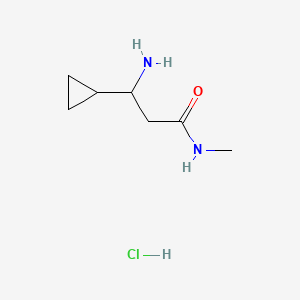
5-Amino-1-(2-(2-hydroxyethoxy)ethyl)pyrimidine-2,4(1h,3h)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Amino-1-(2-(2-hydroxyethoxy)ethyl)pyrimidine-2,4(1h,3h)-dione is a pyrimidine derivative known for its potential biological and pharmacological activities. Pyrimidine derivatives are widely studied in medicinal chemistry due to their diverse biological activities, including antimicrobial, antiviral, antitumor, and antifibrotic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-1-(2-(2-hydroxyethoxy)ethyl)pyrimidine-2,4(1h,3h)-dione typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 5-amino-2,4-dioxopyrimidine with 2-(2-hydroxyethoxy)ethylamine in the presence of a suitable catalyst and solvent. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification and quality control to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
5-Amino-1-(2-(2-hydroxyethoxy)ethyl)pyrimidine-2,4(1h,3h)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted pyrimidine derivatives.
Scientific Research Applications
5-Amino-1-(2-(2-hydroxyethoxy)ethyl)pyrimidine-2,4(1h,3h)-dione has several scientific research applications, including:
Biology: Studied for its potential antimicrobial and antiviral properties.
Medicine: Investigated for its antitumor and antifibrotic activities.
Industry: Utilized in the development of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 5-Amino-1-(2-(2-hydroxyethoxy)ethyl)pyrimidine-2,4(1h,3h)-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
5-Amino-2,4-dioxopyrimidine: A precursor in the synthesis of 5-Amino-1-(2-(2-hydroxyethoxy)ethyl)pyrimidine-2,4(1h,3h)-dione.
2-(2-Hydroxyethoxy)ethylamine: Another precursor used in the synthesis.
Uniqueness
This compound is unique due to its specific structure, which imparts distinct biological activities. Its combination of amino and hydroxyethoxyethyl groups contributes to its diverse pharmacological properties, making it a valuable compound in medicinal chemistry.
Properties
Molecular Formula |
C8H13N3O4 |
|---|---|
Molecular Weight |
215.21 g/mol |
IUPAC Name |
5-amino-1-[2-(2-hydroxyethoxy)ethyl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C8H13N3O4/c9-6-5-11(1-3-15-4-2-12)8(14)10-7(6)13/h5,12H,1-4,9H2,(H,10,13,14) |
InChI Key |
LFQNDFOHSVMSKB-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=O)NC(=O)N1CCOCCO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





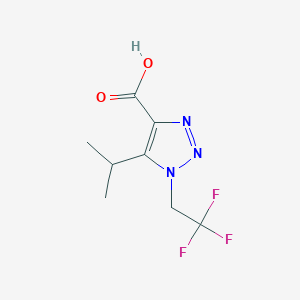
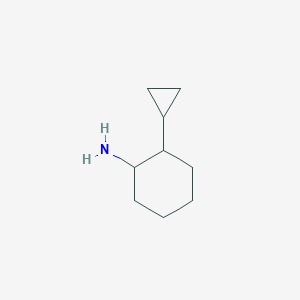
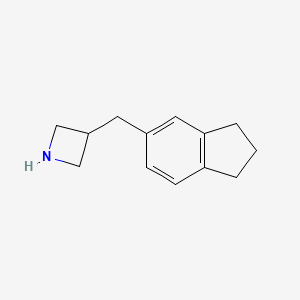
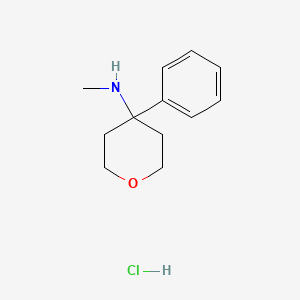
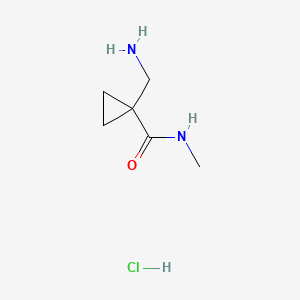
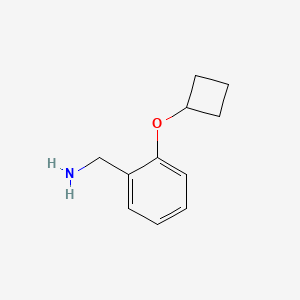
![tert-Butyl (3-methyl-6-oxabicyclo[3.1.0]hexan-3-yl)carbamate](/img/structure/B13623947.png)
